molecular formula C12H17NO2 B7479856 1-(2,4-Dimethylbenzoylamino)-2-propanol

1-(2,4-Dimethylbenzoylamino)-2-propanol

Cat. No.: B7479856
M. Wt: 207.27 g/mol
InChI Key: VKBGLVXBIFXWBX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzoylamino)-2-propanol is a synthetic organic compound characterized by a 2-propanol backbone substituted with a 2,4-dimethylbenzoylamino group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic hydrophobicity from the dimethylbenzoyl moiety. The compound’s solubility and stability are likely influenced by the electron-donating methyl groups on the benzoyl ring, which may enhance steric hindrance and metabolic resistance compared to simpler derivatives .

Properties

IUPAC Name

N-(2-hydroxypropyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-4-5-11(9(2)6-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBGLVXBIFXWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzoylamino)-2-propanol typically involves the reaction of 2,4-dimethylbenzoic acid with an appropriate amine and alcohol under controlled conditions. The process may include steps such as esterification, amidation, and reduction. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylbenzoylamino)-2-propanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethylbenzoylamino)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,4-dimethylbenzoylamino)-2-propanol with structurally related 2-propanol derivatives, focusing on molecular features, applications, and key properties.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Primary Applications Key Properties/Notes References
This compound C₁₂H₁₇NO₂ 2,4-Dimethylbenzoylamino group Research/chemical intermediate Hypothesized metabolic stability [Inferred]
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl Naphthyloxy, isopropylamino β-blocker (cardiovascular) ≥98% purity; IR and HPLC validated
Hexylcaine Hydrochloride C₁₆H₂₃NO₂·HCl Cyclohexylamino, benzoate ester Local anesthetic Fast onset; 1–5% topical solutions
Fluconazole C₁₃H₁₂F₂N₆O Difluorophenyl, bis-triazole Antifungal agent High solubility in methanol/acetone
1-(Cyclohexylamino)-2-propanol C₉H₁₉NO Cyclohexylamino group Chemical intermediate Low polarity; CAS 103-00-4
1-(Butylamino)-3-(4-chloro-o-toluidino)-2-propanol C₁₄H₂₃ClN₂O Butylamino, chlorotoluidino Experimental (no defined use) Computed MW: 276.8 g/mol

Functional Group Analysis

  • Aromatic Substituents: The 2,4-dimethylbenzoyl group in the target compound contrasts with propranolol’s naphthyloxy moiety and fluconazole’s difluorophenyl-triazole system .
  • Amino Alcohol Backbone: Shared with β-blockers (propranolol) and local anesthetics (hexylcaine), the 2-propanol structure enables hydrogen bonding, influencing solubility and receptor interactions. However, the dimethylbenzoylamino group lacks the ionizable amine seen in propranolol, which is critical for adrenergic receptor binding .

Physicochemical Properties

  • Solubility : Fluconazole’s triazole groups enhance water solubility (slight) compared to the hydrophobic benzoyl group in the target compound . Hexylcaine’s ester linkage improves lipid solubility, favoring nerve membrane penetration .
  • Stability: The dimethylbenzoylamino group may confer oxidative stability over compounds with unsaturated or halogenated groups (e.g., fluconazole’s difluorophenyl ring) .

Industrial and Pharmacological Relevance

  • Drug Development: Propranolol and hexylcaine are clinically validated, whereas the target compound’s applications remain speculative. Its structure aligns with intermediates in β-blocker synthesis but lacks the isopropylamino group critical for β-adrenergic activity .
  • Chemical Synthesis: Similar to 1-(cyclohexylamino)-2-propanol , the compound could serve as a building block for specialty chemicals, though its complex substitution may complicate scalability.

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